6-(Methylsulfanyl)-9-phenyl-7,9-dihydro-2h-purine-2,8(3h)-dione
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Overview
Description
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a methylthio group at the 6th position and a phenyl group at the 9th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves the reaction of 6-chloropurine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the phenyl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to modify the purine ring.
Substitution: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF), various nucleophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dephenylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-Methylthio-9H-purine: Lacks the phenyl group at the 9th position.
9-Phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione: Lacks the methylthio group at the 6th position.
6-Chloro-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione: Contains a chlorine atom instead of a methylthio group at the 6th position.
Uniqueness
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione is unique due to the presence of both the methylthio and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6276-71-7 |
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Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-methylsulfanyl-9-phenyl-3,7-dihydropurine-2,8-dione |
InChI |
InChI=1S/C12H10N4O2S/c1-19-10-8-9(14-11(17)15-10)16(12(18)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,18)(H,14,15,17) |
InChI Key |
NYKJWEIFUIQPFI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)NC2=C1NC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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